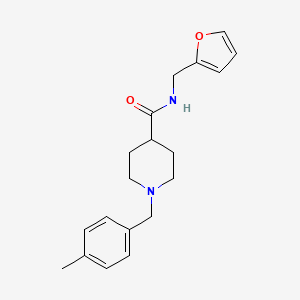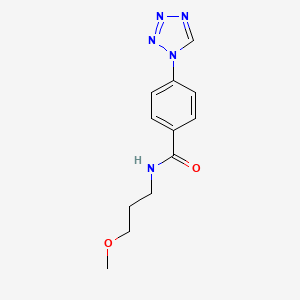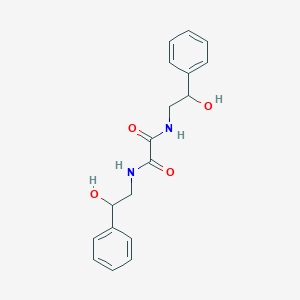
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2005 by researchers at the University of Pittsburgh School of Medicine. Since then, NFPS has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
作用機序
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is a selective allosteric modulator of the mGluR5 receptor. It binds to a specific site on the receptor, known as the allosteric modulatory site, and enhances the activity of the receptor in response to glutamate. This results in increased signaling through the mGluR5 receptor pathway, which has been implicated in various neurological functions, including learning and memory, synaptic plasticity, and pain perception.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in models of neuroinflammation.
実験室実験の利点と制限
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is highly selective for the mGluR5 receptor, which allows for specific modulation of this pathway without affecting other glutamate receptors. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has good bioavailability and can be administered orally, which makes it a convenient tool for in vivo studies. However, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide also has some limitations. It has a relatively short half-life, which limits its duration of action. Additionally, the effects of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide may be influenced by factors such as age, sex, and genetic background, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in various neurological disorders. Additional studies are needed to determine the efficacy and safety of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in preclinical and clinical models of these disorders. Another area of interest is the development of more selective and potent allosteric modulators of the mGluR5 receptor, which may have improved therapeutic potential. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide on the mGluR5 receptor pathway.
合成法
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be synthesized using a multistep process that involves the reaction of 1-(4-methylbenzyl)piperidine-4-carboxylic acid with 2-furylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 4-chloro-3-nitrobenzoyl chloride.
科学的研究の応用
N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(2-furylmethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-6-16(7-5-15)14-21-10-8-17(9-11-21)19(22)20-13-18-3-2-12-23-18/h2-7,12,17H,8-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVBKLFPVNNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)